molecular formula C4H9IN4 B1431830 N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1194777-33-7

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B1431830
CAS No.: 1194777-33-7
M. Wt: 240.05 g/mol
InChI Key: UXSIASBIXMBFGH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often catalyzed by transition metal complexes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit DNA synthesis by binding to the active sites of enzymes involved in nucleotide synthesis . This inhibition can lead to the disruption of cellular processes, making it effective against certain microorganisms and cancer cells.

Comparison with Similar Compounds

N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can be compared with other similar compounds in the 1,2,4-triazole family:

The uniqueness of this compound lies in its specific methylation pattern and its hydroiodide form, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N,4-dimethyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-5-4-7-6-3-8(4)2;/h3H,1-2H3,(H,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIASBIXMBFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=CN1C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194777-33-7
Record name N,4-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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